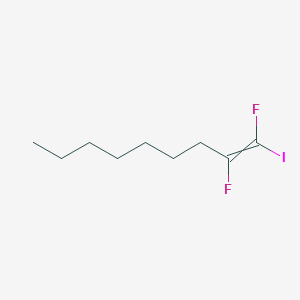
1,2-Difluoro-1-iodonon-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Difluoro-1-iodonon-1-ene: is an organic compound characterized by the presence of fluorine and iodine atoms attached to a nonene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2-Difluoro-1-iodonon-1-ene can be synthesized through several methods. One common approach involves the halogenation of nonene derivatives. For instance, the reaction of 1-iodonon-1-ene with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) can yield this compound. The reaction typically requires an inert atmosphere and controlled temperature conditions to ensure selectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes. These processes often utilize continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2-Difluoro-1-iodonon-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide or alkoxide ions, leading to the formation of different substituted nonene derivatives.
Addition Reactions: The double bond in the nonene backbone can participate in addition reactions with electrophiles, such as hydrogen halides or halogens, resulting in the formation of dihaloalkanes.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding epoxides or reduced to yield alkanes.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Addition Reactions: Hydrogen halides (e.g., HCl, HBr) or halogens (e.g., Br2, Cl2) in the presence of catalysts or under UV light.
Oxidation and Reduction Reactions: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for epoxidation and reducing agents like lithium aluminum hydride (LiAlH4) for reduction.
Major Products:
- Substituted nonene derivatives
- Dihaloalkanes
- Epoxides
- Alkanes
Applications De Recherche Scientifique
Chemistry: 1,2-Difluoro-1-iodonon-1-ene is used as a building block in organic synthesis. Its unique reactivity allows for the creation of complex molecules through various chemical transformations.
Biology and Medicine: The compound’s derivatives have potential applications in medicinal chemistry, particularly in the development of fluorinated pharmaceuticals. Fluorine atoms can enhance the metabolic stability and bioavailability of drug molecules.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its incorporation into polymers can improve their thermal and chemical resistance.
Mécanisme D'action
The mechanism of action of 1,2-difluoro-1-iodonon-1-ene involves its interaction with various molecular targets. The fluorine atoms can form strong bonds with carbon, influencing the compound’s reactivity and stability. The iodine atom, being a good leaving group, facilitates substitution reactions. The double bond in the nonene backbone allows for addition reactions, making the compound versatile in chemical synthesis.
Comparaison Avec Des Composés Similaires
1,2-Difluoroethene: A simpler fluorinated alkene with similar reactivity but a shorter carbon chain.
1-Iodo-2-fluoropropane: Another halogenated compound with different substitution patterns and reactivity.
1,2-Diiodonon-1-ene: A compound with two iodine atoms, exhibiting different reactivity due to the absence of fluorine.
Uniqueness: 1,2-Difluoro-1-iodonon-1-ene is unique due to the presence of both fluorine and iodine atoms, which impart distinct chemical properties. The combination of these halogens allows for a wide range of chemical transformations, making it a valuable compound in synthetic chemistry.
Propriétés
Numéro CAS |
101823-35-2 |
|---|---|
Formule moléculaire |
C9H15F2I |
Poids moléculaire |
288.12 g/mol |
Nom IUPAC |
1,2-difluoro-1-iodonon-1-ene |
InChI |
InChI=1S/C9H15F2I/c1-2-3-4-5-6-7-8(10)9(11)12/h2-7H2,1H3 |
Clé InChI |
ZNOCKOBGIDNHMR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=C(F)I)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethenyl{[methoxy(dimethyl)silyl]methyl}dimethylsilane](/img/structure/B14344794.png)

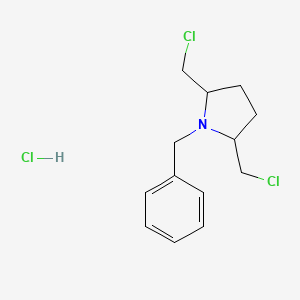
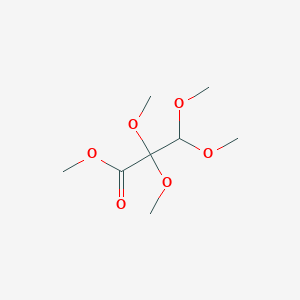
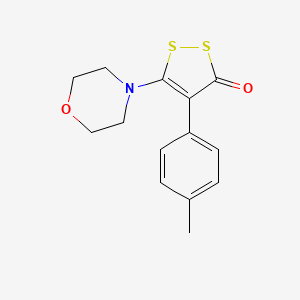
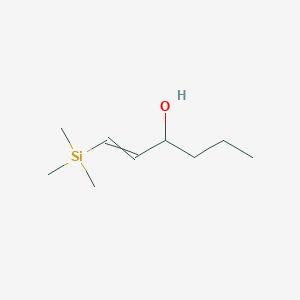
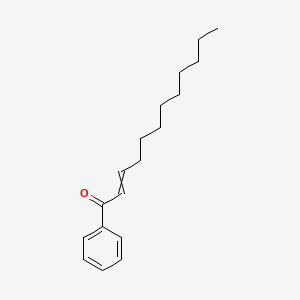

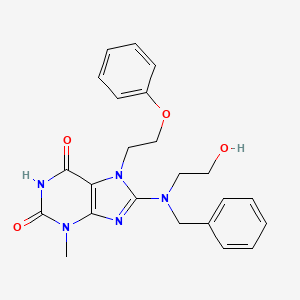
![1-[Azepan-1-yl(aziridin-1-yl)phosphoryl]azepane](/img/structure/B14344864.png)

![2,2,3,3,4,4,5,5,6,6-Decafluoro-1-[2,3,4,5-tetrafluoro-6-(trifluoromethyl)phenyl]piperidine](/img/structure/B14344877.png)
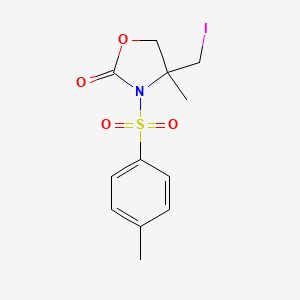
![2,2'-[(4-Amino-6-chloro-1,3-phenylene)disulfonyl]di(ethan-1-ol)](/img/structure/B14344893.png)
